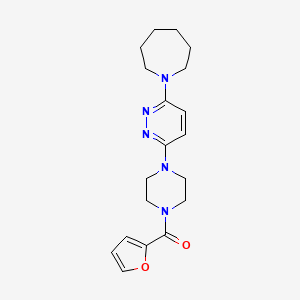![molecular formula C21H13ClN4O3S B2848856 4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1251557-93-3](/img/no-structure.png)
4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure and substituents .
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide' involves the synthesis of the thieno[2,3-d]pyrimidine ring system followed by the introduction of the diethylamino and isoxazole substituents. The carboxamide group is then introduced through a coupling reaction.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "methyl isoxazole-3-carboxylate", "diethylamine", "ethyl chloroformate", "sodium hydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "chloroacetyl chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methylthieno[2,3-d]pyrimidine-2-amine\nStarting material: 2-amino-4-methylthiophene\nReaction conditions: Ethyl acetoacetate, sodium hydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-2-amine\n\nStep 2: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nStarting material: 4-methylthieno[2,3-d]pyrimidine-2-amine\nReaction conditions: Acetic anhydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\n\nStep 3: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nReaction conditions: Ethyl chloroformate, triethylamine\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 4: Synthesis of 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nReaction conditions: Diethylamine, N,N-dimethylformamide\nProduct: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 5: Synthesis of 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide\nStarting material: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, methyl isoxazole-3-carboxylate\nReaction conditions: N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, chloroacetyl chloride, sodium bicarbonate, water\nProduct: 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide" ] } | |
CAS番号 |
1251557-93-3 |
製品名 |
4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide |
分子式 |
C21H13ClN4O3S |
分子量 |
436.87 |
IUPAC名 |
3-(4-chlorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13ClN4O3S/c22-14-6-8-15(9-7-14)26-20(27)18-16(10-11-30-18)25(21(26)28)12-17-23-19(24-29-17)13-4-2-1-3-5-13/h1-11H,12H2 |
InChIキー |
XEIGKIGKYNSOLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide](/img/structure/B2848777.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)
![1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2848780.png)
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)
![[2-(4-Chlorophenyl)cyclopropyl]methylamine](/img/structure/B2848783.png)
![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)
![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)
![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2848793.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)
